molecular formula C20H23ClFN3O B3039929 1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride CAS No. 1417792-99-4

1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B3039929
CAS No.: 1417792-99-4
M. Wt: 375.9 g/mol
InChI Key: JMDPZYCEDMIDBM-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorobenzyl group, a piperidinylmethoxy group, and a benzoimidazole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoimidazole Core: The synthesis begins with the formation of the benzoimidazole core through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of the Fluorobenzyl Group:

    Attachment of the Piperidinylmethoxy Group: The final step involves the attachment of the piperidinylmethoxy group through an etherification reaction using piperidin-4-ylmethanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
  • 1-(3-Chlorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
  • 1-(3-Methylbenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride

Uniqueness

1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride is unique due to the presence of the fluorobenzyl group, which imparts specific electronic and steric properties to the compound. This can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-2-(piperidin-4-ylmethoxy)benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O.ClH/c21-17-5-3-4-16(12-17)13-24-19-7-2-1-6-18(19)23-20(24)25-14-15-8-10-22-11-9-15;/h1-7,12,15,22H,8-11,13-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDPZYCEDMIDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417792-99-4
Record name 1H-Benzimidazole, 1-[(3-fluorophenyl)methyl]-2-(4-piperidinylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417792-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
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1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
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1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
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1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
Reactant of Route 5
1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
Reactant of Route 6
1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride

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